molecular formula C16H15ClK2N3O6S+ B13795172 Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate

Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate

Cat. No.: B13795172
M. Wt: 491.0 g/mol
InChI Key: JLNCROJWIDUYAV-UHFFFAOYSA-M
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Description

Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazene group, a sulfonate group, and a chlorinated methoxyphenyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate typically involves multiple steps, including the formation of the triazene group and the introduction of the sulfonate group. One common method involves the reaction of 5-chloro-2-methoxyaniline with ethyl nitrite to form the triazene intermediate. This intermediate is then reacted with 5-sulfonatobenzoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated methoxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate involves its interaction with specific molecular targets and pathways. The triazene group can form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonate group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15ClK2N3O6S+

Molecular Weight

491.0 g/mol

IUPAC Name

dipotassium;2-[(5-chloro-2-methoxyanilino)-ethyliminoazaniumyl]-5-sulfonatobenzoate

InChI

InChI=1S/C16H16ClN3O6S.2K/c1-3-18-20(19-13-8-10(17)4-7-15(13)26-2)14-6-5-11(27(23,24)25)9-12(14)16(21)22;;/h4-9H,3H2,1-2H3,(H2-,18,19,21,22,23,24,25);;/q;2*+1/p-1

InChI Key

JLNCROJWIDUYAV-UHFFFAOYSA-M

Canonical SMILES

CCN=[N+](C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=CC(=C2)Cl)OC.[K+].[K+]

Origin of Product

United States

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